molecular formula C22H21Cl2N5O3 B5964619 N-(2,5-DICHLOROPHENYL)-N''-(3,5-DIMETHOXYBENZOYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE

N-(2,5-DICHLOROPHENYL)-N''-(3,5-DIMETHOXYBENZOYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE

Cat. No.: B5964619
M. Wt: 474.3 g/mol
InChI Key: UCJFAOYQBQKCKJ-UHFFFAOYSA-N
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Description

N-(2,5-DICHLOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DICHLOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as substituted phenyl and pyrimidinyl derivatives, followed by their coupling through guanidine formation. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and coupling reagents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DICHLOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DICHLOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DICHLOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
  • N-(2,5-DICHLOROPHENYL)-N’‘-(3,4-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE

Uniqueness

N-(2,5-DICHLOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is unique due to its specific substitution pattern on the phenyl, benzoate, and pyrimidinyl rings. This unique structure may confer distinct physicochemical properties, biological activities, and selectivity towards specific molecular targets compared to similar compounds.

Properties

IUPAC Name

N-[(E)-N-(2,5-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N5O3/c1-12-7-13(2)26-21(25-12)29-22(27-19-10-15(23)5-6-18(19)24)28-20(30)14-8-16(31-3)11-17(9-14)32-4/h5-11H,1-4H3,(H2,25,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJFAOYQBQKCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=C(C=CC(=C2)Cl)Cl)/NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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